2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride

Vue d'ensemble

Description

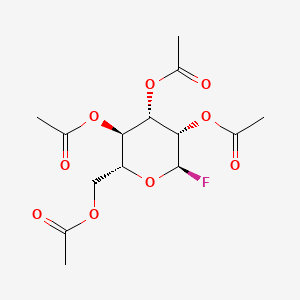

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is a fluorinated glycosylation compound. It is a derivative of mannose, a simple sugar, and is often used in carbohydrate chemistry for various synthetic applications. This compound is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranosyl ring and a fluoride group at the anomeric position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride typically involves the acetylation of mannose followed by the introduction of the fluoride group. One common method involves the reaction of mannose pentaacetate with hydrogen fluoride in the presence of a catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to maintain consistency and quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluoride group can be substituted with other nucleophiles, such as azides, to form azido derivatives.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Glycosylation Reactions: It can act as a glycosyl donor in glycosylation reactions to form glycosidic bonds with acceptor molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include azidotrimethylsilane (TMSN3) and catalysts like tin(IV) chloride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Glycosylation Reactions: Catalysts such as boron trifluoride etherate (BF3·Et2O) are used to facilitate the reaction.

Major Products Formed

Azido Derivatives: Formed from substitution reactions with azides.

Hydrolyzed Products: Mannose derivatives with free hydroxyl groups.

Glycosides: Formed from glycosylation reactions with various acceptor molecules.

Applications De Recherche Scientifique

Synthetic Chemistry

Role as a Glycosyl Donor

This compound is primarily utilized as a glycosyl donor in the synthesis of glycosides and oligosaccharides. It facilitates the formation of complex carbohydrates essential for various biochemical processes. The ability to create diverse glycosidic linkages makes it invaluable in synthetic carbohydrate chemistry .

Case Study: Synthesis of Oligosaccharides

Research has demonstrated that 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride can be employed in the synthesis of oligosaccharides through glycosylation reactions. For instance, it has been used to produce glycosyl azides which are subsequently transformed into various glycosidic structures .

Pharmaceutical Development

Enhancing Drug Bioavailability

In pharmaceutical research, this compound is crucial for the design of glycosylated drugs. Glycosylation can significantly improve the bioavailability and stability of drugs, making them more effective in therapeutic applications .

Case Study: Glycosylated Drug Formulations

A notable application includes the development of glycosylated formulations that enhance the pharmacokinetics of active pharmaceutical ingredients (APIs). These formulations have shown improved absorption rates and reduced side effects in clinical trials .

Biotechnology

Modification of Biomolecules

In biotechnology, this compound is used to modify biomolecules for enhanced properties. This includes improving the efficacy of therapeutic agents and developing targeted drug delivery systems .

Case Study: Targeted Drug Delivery Systems

Studies have explored its use in creating targeted delivery systems for anticancer drugs. By attaching this compound to drug molecules, researchers have achieved better targeting of cancer cells while minimizing toxicity to healthy tissues .

Food Industry

Natural Flavoring Agents and Sweeteners

The compound is also applied in the food industry as a natural alternative to synthetic additives. It is utilized in producing flavoring agents and sweeteners that cater to health-conscious consumers seeking natural products .

Research and Development

Studying Carbohydrate-Protein Interactions

In research settings, this compound plays a vital role in studying carbohydrate-protein interactions. Understanding these interactions contributes to advancements in cellular biology and disease mechanisms .

Case Study: Cellular Processes

Research has indicated that using this compound can help elucidate mechanisms involved in cell signaling and pathogen recognition by immune cells .

Summary Table of Applications

| Application Area | Specific Uses | Case Studies/Examples |

|---|---|---|

| Synthetic Chemistry | Glycosyl donor for oligosaccharide synthesis | Synthesis of glycosyl azides |

| Pharmaceuticals | Glycosylated drug formulations | Improved pharmacokinetics in clinical trials |

| Biotechnology | Modification of biomolecules | Targeted drug delivery systems |

| Food Industry | Natural flavoring agents and sweeteners | Production of health-oriented food additives |

| Research & Development | Studying carbohydrate-protein interactions | Insights into cellular processes |

Mécanisme D'action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride primarily involves its role as a glycosyl donor. In glycosylation reactions, the fluoride group is displaced by a nucleophile, leading to the formation of a glycosidic bond. This process is facilitated by catalysts that activate the anomeric carbon, making it more susceptible to nucleophilic attack. The acetyl groups protect the hydroxyl groups during the reaction, preventing unwanted side reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride

- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride

- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl azide

Uniqueness

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is unique due to its specific configuration and the presence of the fluoride group, which makes it a versatile glycosyl donor. Its acetyl-protected hydroxyl groups provide stability during reactions, making it a valuable intermediate in synthetic carbohydrate chemistry .

Activité Biologique

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride (also known as Acetofluoro-alpha-D-mannose) is a carbohydrate derivative with significant implications in biochemical and immunological research. This compound serves primarily as a glycosyl donor in various synthetic applications and has been studied for its biological activities, particularly in the context of glycosylation reactions.

- IUPAC Name : [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate

- Molecular Formula : C_{12}H_{17}F O_{7}

- Molecular Weight : 350.29 g/mol

- Appearance : White powder

- Optical Rotation : +21° (c=2 in Chloroform)

The biological activity of this compound is primarily attributed to its ability to act as a glycosyl donor. Upon hydrolysis, it releases the corresponding sugar moiety that can participate in transglycosylation reactions. The presence of the fluorine atom enhances the compound's reactivity and stability compared to its non-fluorinated analogs .

Glycosylation Reactions

This compound is extensively used in synthetic organic chemistry for glycosylation reactions. It facilitates the formation of glycosidic bonds through enzymatic and chemical methods. Its application in synthesizing complex carbohydrates and glycoproteins is notable due to its efficiency and specificity .

Immunological Studies

In immunological contexts, this compound has been utilized to investigate glycan-protein interactions. These interactions are crucial for understanding cell signaling and immune responses. Studies have demonstrated that the compound can modify glycan structures on proteins, potentially affecting their biological functions .

Research Findings and Case Studies

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other glycosyl donors:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Non-fluorinated analog | Used similarly but with different reactivity profiles |

| 1-O-Acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | Contains trifluoromethanesulfonate group | Exhibits enhanced reactivity for specific applications |

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460700 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2823-44-1 | |

| Record name | α-D-Mannopyranosyl fluoride, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2823-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Mannopyranosyl fluoride, tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.